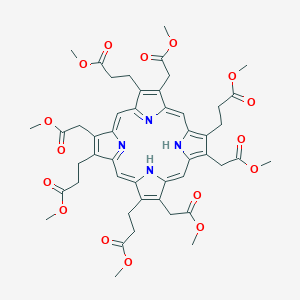
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrole ring, which is further substituted with a carboxaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the iodination of a phenylpyrrole precursor. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substituted phenylpyrroles
- Carboxylic acids
- Alcohols
- Biaryl compounds (from coupling reactions)
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific proteins or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
- 1-(4-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 1-(2-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 3-Iodophenyl derivatives
Uniqueness: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its 2- and 4-iodophenyl counterparts, the 3-iodophenyl derivative may exhibit different electronic and steric properties, leading to distinct chemical behaviors and applications .
Propiedades
Fórmula molecular |
C11H8INO |
|---|---|
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8INO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
Clave InChI |
UPRHLKIVFKDTJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)N2C=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)




![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)







